molecular formula C23H23N5O4 B2865688 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1105231-49-9

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2865688
CAS No.: 1105231-49-9
M. Wt: 433.468
InChI Key: MMCXSVIEGCUKFH-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazinone core, a methoxyphenyl group, and a nitrophenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological activities. This combination allows for diverse chemical reactivity and a wide range of applications in scientific research .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-18-8-6-16(7-9-18)19-10-11-22(26-25-19)27-14-12-17(13-15-27)23(29)24-20-4-2-3-5-21(20)28(30)31/h2-11,17H,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCXSVIEGCUKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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